molecular formula C10H9F3O3 B12631355 1-(4-Trifluoromethoxyphenoxy)-2-propanone

1-(4-Trifluoromethoxyphenoxy)-2-propanone

Cat. No.: B12631355
M. Wt: 234.17 g/mol
InChI Key: VKSWRWPSJOFFLI-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethoxyphenoxy)-2-propanone is a chemical building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring a phenoxypropanone core and a trifluoromethoxy substituent, makes it a valuable synthon for the preparation of more complex molecules. This compound is primarily used in research and development laboratories as a key intermediate. Based on its structural similarity to established herbicides like trifopsime , it serves as a crucial precursor in the discovery and synthesis of novel agrochemicals, particularly within the herbicide class. The presence of the trifluoromethoxy group is a common pharmacophore that can enhance the biological activity, metabolic stability, and lipophilicity of target compounds . Researchers utilize this ketone intermediate to develop potential active ingredients that require a phenoxypropanone backbone. The compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenoxy]propan-2-one

InChI

InChI=1S/C10H9F3O3/c1-7(14)6-15-8-2-4-9(5-3-8)16-10(11,12)13/h2-5H,6H2,1H3

InChI Key

VKSWRWPSJOFFLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Contextualization Within the Chemistry of Aryloxypropanones and Fluorinated Ethers

The structure of 1-(4-Trifluoromethoxyphenoxy)-2-propanone incorporates two key functional groups: an aryloxypropanone and a trifluoromethoxy group, which classifies it as a fluorinated ether.

Aryloxypropanones are a class of organic compounds characterized by a propanone (acetone) backbone linked to an aryl (aromatic) group through an ether linkage. The general structure, Ar-O-CH2-C(O)-CH3, allows for a wide variety of substitutions on the aromatic ring, leading to a diverse range of chemical and physical properties. The synthesis of aryloxypropanones typically involves the Williamson ether synthesis, where a phenoxide reacts with a halo-propanone. The reactivity of these compounds is largely dictated by the ketone functional group, which can undergo reactions such as reduction, condensation, and alpha-halogenation.

Fluorinated ethers are compounds containing a C-O-C linkage where at least one of the alkyl or aryl groups is substituted with fluorine atoms. The introduction of fluorine can dramatically alter the properties of the ether. nih.gov Specifically, trifluoromethyl ethers (R-O-CF3) are a subject of increasing interest in synthetic and medicinal chemistry. nih.gov The synthesis of aryl trifluoromethyl ethers can be challenging due to the electronic properties of the trifluoromethyl group. nih.gov Common methods include the reaction of phenols with a trifluoromethylating agent or the fluorination of corresponding aryl chlorothionoformates or dithiocarbonates. researchgate.net Visible light photoredox catalysis has also emerged as a modern technique for the synthesis of trifluoromethoxylated compounds. nih.gov

The combination of these two functionalities in this compound results in a molecule with the potential for unique reactivity and biological activity, although specific studies to confirm this are not widely reported.

Significance of the 4 Trifluoromethoxyphenoxy Moiety in Organic Chemistry Research

The 4-trifluoromethoxyphenoxy group is a key structural motif that imparts significant and desirable properties to organic molecules, particularly in the realm of medicinal chemistry and materials science. mdpi.com

The trifluoromethoxy group (-OCF3) is one of the most lipophilic electron-withdrawing groups used in drug design. mdpi.com Its high lipophilicity, as indicated by a Hansch-Fujita lipophilicity parameter (π) of approximately +1.04, can enhance a molecule's ability to cross cell membranes. mdpi.com This property is crucial for the bioavailability of many drugs. Furthermore, the strong electron-withdrawing nature of the -OCF3 group can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. nih.gov

From a metabolic standpoint, the trifluoromethoxy group is generally very stable. The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation, which can lead to an increased half-life of a drug in the body. mdpi.com This metabolic stability is a significant advantage in drug development.

The synthesis of compounds containing the 4-trifluoromethoxyphenoxy moiety often involves the coupling of 4-trifluoromethoxyphenol with a suitable electrophile. For instance, in the synthesis of related complex molecules, this phenol (B47542) has been coupled using methods like the Mitsunobu reaction. researchgate.net The development of new and efficient methods for introducing the trifluoromethoxy group onto a phenolic ring remains an active area of research. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-(4-Trifluoromethoxyphenoxy)-2-propanone, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the phenoxy ring would typically appear as a set of doublets due to ortho- and meta-coupling, a characteristic AA'BB' system. The methylene (B1212753) protons adjacent to the ether oxygen and the carbonyl group would resonate as a singlet, as would the methyl protons of the ketone.

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift. The carbon atoms of the aromatic ring would appear in the aromatic region of the spectrum, with their specific shifts influenced by the trifluoromethoxy substituent and the ether linkage. The trifluoromethoxy carbon itself would be identifiable, often showing a quartet splitting pattern due to coupling with the three fluorine atoms. The methylene and methyl carbons would have characteristic upfield chemical shifts.

Expected ¹H NMR Data

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (2H)~7.20d
Aromatic (2H)~6.95d
-O-CH₂-C(O)-~4.60s
-C(O)-CH₃~2.20s

Expected ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C=O~205
C-O (aromatic)~157
C-CF₃ (aromatic)~143
CH (aromatic)~122
CH (aromatic)~115
O-CF₃~121 (q)
-O-CH₂-~74
-C(O)-CH₃~27

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily helping to confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the connectivity between the phenoxy group and the propanone moiety, for instance, by showing a correlation from the methylene protons to the aromatic carbon attached to the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the structural elucidation of this relatively rigid molecule, NOESY could provide through-space correlations between protons, further confirming the proposed structure.

Fluorine-19 (¹⁹F) NMR for Trifluoromethoxy Group Analysis

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum would show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group and its electronic environment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of the elemental composition, confirming the molecular formula of C₁₀H₉F₃O₃.

Expected HRMS Data

IonCalculated Exact Mass
[M+H]⁺235.0577
[M+Na]⁺257.0396

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for Molecular Weight Confirmation

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are soft ionization techniques that are well-suited for determining the molecular weight of organic molecules with minimal fragmentation. In ESI-MS, the compound would typically be observed as its protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. MALDI-TOF would similarly provide the mass of the intact molecule. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would reveal characteristic losses, such as the loss of the acetyl group or cleavage of the ether bond, providing further structural confirmation.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization (EI-MS), this compound (molecular weight: 234.18 g/mol ) is expected to undergo characteristic fragmentation processes, primarily driven by the ketone functional group and the stability of the resulting fragments.

The most common fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. youtube.comyoutube.com For aromatic ketones, cleavage of bonds adjacent to the carbonyl group and the aromatic ring is typical. whitman.edu The structure of this compound, which can be represented as (4-CF₃O-Ph)-O-CH₂-C(=O)-CH₃, suggests several predictable cleavage points.

Alpha-Cleavage: Alpha-cleavage involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. Two primary alpha-cleavage events are possible for this molecule:

Cleavage between the carbonyl carbon and the methyl group, resulting in a methyl radical (•CH₃) and a [M-15]⁺ acylium ion.

Cleavage between the carbonyl carbon and the methylene group, leading to the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43 and a 4-(trifluoromethoxy)phenoxymethyl radical. libretexts.org The peak at m/z 43 is often a strong indicator of a methyl ketone.

Ether Bond Cleavage: Another significant fragmentation pathway involves the cleavage of the ether linkage.

Cleavage of the methylene-oxygen bond can produce a 4-trifluoromethoxyphenoxy cation at m/z 177. This fragment would be highly indicative of the substituted aromatic portion of the molecule.

Cleavage of the aromatic-oxygen bond can lead to a phenoxy radical and a [CH₃COCH₂]⁺ cation at m/z 57.

A summary of the expected prominent mass fragments is provided in the table below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
234[C₁₀H₉F₃O₃]⁺Molecular Ion (M⁺)
177[C₇H₄F₃O₂]⁺Cleavage of the O-CH₂ bond
91[C₇H₇]⁺Tropylium ion (from rearrangement of benzyl (B1604629) fragment, if formed)
77[C₆H₅]⁺Phenyl cation (from cleavage alpha to the aromatic ring) whitman.edu
57[C₃H₅O]⁺Cleavage of the Ar-O bond
43[C₂H₃O]⁺Acetyl cation (Alpha-cleavage) libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is predicted to show characteristic absorption bands for its ketone, ether, and trifluoromethoxy-substituted aromatic moieties.

Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹, which is typical for an aliphatic ketone. libretexts.org

Aromatic C=C Stretches: Medium to weak absorptions are anticipated in the 1500-1600 cm⁻¹ range, confirming the presence of the benzene (B151609) ring.

Ether (C-O-C) Stretches: Aryl-alkyl ethers typically display two characteristic stretching bands: an asymmetric C-O-C stretch around 1250-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.

Trifluoromethoxy (O-CF₃) Group: The OCF₃ group gives rise to very strong and complex absorption bands, primarily due to C-F stretching vibrations. These are typically observed in the 1300-1100 cm⁻¹ region and can sometimes overlap with other absorptions like the C-O-C stretch. acs.orgscispace.com

The table below summarizes the predicted IR absorption frequencies and their corresponding vibrational modes.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3050Weak-MediumAromatic C-H Stretch
~2950WeakAliphatic C-H Stretch
~1720StrongKetone C=O Stretch
~1600, ~1500Medium-WeakAromatic C=C Ring Stretch
~1250StrongAsymmetric C-O-C Ether Stretch & C-F Stretch
~1160Very StrongC-F Stretch (of OCF₃ group) acs.org
~1050StrongSymmetric C-O-C Ether Stretch
~840Strongpara-disubstituted Benzene C-H Bend (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores).

The primary chromophore in this compound is the substituted benzene ring. Benzene derivatives typically exhibit two main absorption bands originating from π→π* transitions:

The E-band (a high-intensity band, typically below 220 nm).

The B-band (a lower-intensity, often structured band between 250-280 nm). aps.org

The trifluoromethoxy group and the phenoxy ether oxygen atom act as auxochromes. Their lone pair electrons can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift of the B-band to a longer wavelength, likely in the 270-280 nm range. aatbio.com

The ketone carbonyl group also possesses a chromophore capable of a weak n→π* transition, which usually appears at a long wavelength (270-300 nm). However, this absorption is very low in intensity and is expected to be obscured by the much stronger π→π* B-band of the aromatic ring.

Expected λₘₐₓ (nm) Transition Type Associated Functional Group
~220π→π* (E-band)Substituted Benzene Ring
~275π→π* (B-band)Substituted Benzene Ring aps.org
~280 (shoulder)n→π* (weak)Ketone Carbonyl (likely obscured)

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating the target compound from impurities, monitoring reaction progress, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile or thermally sensitive compounds like this compound. Given its structure, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The compound is separated from more polar impurities (which elute earlier) and less polar impurities (which elute later). Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected by a UV detector set to a wavelength of high absorbance (e.g., ~275 nm).

A hypothetical set of RP-HPLC conditions for this analysis is outlined below.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. This compound is expected to be sufficiently volatile and stable for direct GC analysis, typically using a non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5).

While direct analysis is feasible, the prompt specifies "Volatile Derivative Analysis." Derivatization in GC is used to increase volatility, improve thermal stability, or enhance detection for certain compounds. For a ketone, a common derivatization reaction is oximation, the reaction with hydroxylamine (B1172632) or a substituted hydroxylamine (e.g., PFBHA) to form an oxime. This can be particularly useful in complex matrices or for trace-level analysis with an electron-capture detector (ECD), which is highly sensitive to the fluorine atoms in the trifluoromethoxy group.

Parameter Condition (for Direct Analysis)
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction, identifying fractions during purification, and determining appropriate solvent systems for column chromatography.

For a compound of moderate polarity like this compound, a silica (B1680970) gel plate (polar stationary phase) would be used. The mobile phase (eluent) would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) value ideally between 0.3 and 0.7 for the target compound. Visualization can be achieved under UV light (254 nm) due to the aromatic ring, or by staining with a potassium permanganate (B83412) solution, which reacts with the ketone.

Parameter Condition
Stationary Phase Silica gel 60 F₂₅₄ coated aluminum or glass plate
Mobile Phase Ethyl Acetate / Hexane (e.g., 20:80 v/v)
Visualization UV light (254 nm) or potassium permanganate stain
Analysis Comparison of Rƒ values of starting materials, product, and reaction mixture

X-ray Crystallography for Solid-State Structure Determination and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state structure of this compound has been publicly reported.

Detailed research findings, including crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates, are not available. Consequently, an analysis of the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions as determined by X-ray diffraction, cannot be provided at this time. The scientific community relies on searchable repositories like the Cambridge Structural Database (CSD) for such information, but an entry for this specific compound does not appear to exist. wikipedia.orgcam.ac.uk

While information exists for structurally related compounds, such as 1-[4-(Trifluoromethyl)phenoxy]propan-2-one, these molecules differ in the key trifluoromethoxy functional group and therefore their crystallographic data cannot be used to accurately represent the solid-state structure of the title compound. nih.govsigmaaldrich.com The presence of the ether oxygen in the trifluoromethoxy group is expected to influence the electronic properties and potential intermolecular interactions, which would, in turn, affect the crystal packing and molecular conformation.

Further research involving the synthesis of a single crystal of this compound and subsequent analysis by X-ray crystallography would be required to determine its definitive solid-state structure.

Computational and Theoretical Chemistry Studies of this compound

Following an extensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational and theoretical chemistry studies specifically focused on the compound this compound.

This includes a lack of research in the key areas outlined for investigation:

Quantum Chemical Calculations of Electronic Structure and Energetics: No published studies were found that employed Density Functional Theory (DFT) or ab initio methods to determine the ground state properties or high-level electronic structure of this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations: There is no available research detailing the preferred conformations of this compound in either the solution or gas phase. Consequently, there are no analyses of its conformational dynamics and flexibility.

Prediction of Spectroscopic Parameters: No theoretical predictions of spectroscopic parameters for this compound, nor any comparisons with experimental data, have been reported in the scientific literature.

Due to the absence of research data, it is not possible to provide a detailed, informative, and scientifically accurate article on the computational and theoretical chemistry of this compound at this time. The creation of such an article would require original research to be conducted.

Computational and Theoretical Chemistry Studies

Reaction Pathway Modeling and Transition State Analysis for Synthetic Optimization

Computational chemistry offers powerful tools to elucidate reaction mechanisms and optimize synthetic routes. In the context of 1-(4-trifluoromethoxyphenoxy)-2-propanone, reaction pathway modeling and transition state analysis would be instrumental in enhancing its synthesis, which typically involves the Williamson ether synthesis. This reaction sees 4-(trifluoromethoxy)phenol (B149201) reacting with chloroacetone (B47974).

Theoretical models, such as Density Functional Theory (DFT), could be employed to map the potential energy surface of this SN2 reaction. This would involve calculating the energies of the reactants (4-(trifluoromethoxy)phenoxide and chloroacetone), the transition state, and the final product (this compound). The transition state, a critical point on the reaction coordinate, represents the highest energy barrier that must be overcome for the reaction to proceed.

A detailed transition state analysis would reveal key geometric parameters, such as the bond lengths and angles of the forming C-O bond and the breaking C-Cl bond. Furthermore, vibrational frequency calculations would confirm the transition state's nature by identifying a single imaginary frequency corresponding to the reaction coordinate.

By modeling this reaction pathway, chemists can gain insights into the factors influencing the reaction rate and yield. For instance, the choice of solvent can be computationally investigated by applying different solvent models (e.g., Polarizable Continuum Model) to understand its effect on the stabilization of the charged transition state. This theoretical understanding allows for the rational selection of optimal reaction conditions, such as temperature, solvent, and base, to maximize the efficiency of the synthesis of this compound.

Interactive Data Table: Theoretical Reaction Parameters for the Synthesis of this compound

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific reaction. For a class of compounds related to this compound, a QSRR model could be developed to predict their reaction rates or equilibrium constants in a given transformation.

To construct a QSRR model, a dataset of structurally related phenoxy-propanone derivatives would be required. The reactivity of these compounds, for instance, in a nucleophilic substitution reaction, would be experimentally measured. Concurrently, a set of molecular descriptors for each compound would be calculated using computational methods. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

By employing statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that links the molecular descriptors (the independent variables) to the observed reactivity (the dependent variable). This equation constitutes the QSRR model.

For this compound and its analogues, a QSRR study could explore how substituents on the phenyl ring influence their reactivity. For example, the electron-withdrawing or -donating nature of the substituents would be captured by electronic descriptors, and their impact on the reaction rate could be quantified. A validated QSRR model can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired reactivity profiles for various applications.

Interactive Data Table: Hypothetical QSRR Model Parameters for Phenoxy-Propanone Derivatives

Design and Synthesis of Derivatives and Analogs

Systematic Modifications of the Propanone Backbone

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit (-CH2-), and other chain extension strategies can be employed to probe the spatial requirements of the binding pocket of a target protein. For 1-(4-trifluoromethoxyphenoxy)-2-propanone, several established synthetic methodologies could be adapted for this purpose.

One common approach is the Arndt-Eistert synthesis, which involves the conversion of a carboxylic acid to its next higher homolog. While the starting material is a ketone, it can be converted to the corresponding carboxylic acid through haloform reaction or oxidation. The resulting acid can then undergo the Arndt-Eistert homologation sequence.

Another versatile method is the Wittig reaction using methoxymethylenetriphenylphosphine, which would convert the ketone to an enol ether, followed by hydrolysis to yield the homologous aldehyde. wikipedia.org Subsequent oxidation would provide the butanone derivative.

A more direct approach could involve the reaction of the enolate of this compound with a suitable electrophile. For instance, reaction with an alkyl halide in the presence of a strong base like lithium diisopropylamide (LDA) could introduce an alkyl group at the C1 position.

Table 1: Potential Homologation and Chain Extension Strategies

Reaction Name Starting Material from Core Structure Key Reagents Product Type
Arndt-Eistert Synthesis Carboxylic acid derivative SOCl₂, CH₂N₂, Ag₂O Homologous carboxylic acid
Wittig Reaction This compound Ph₃P=CHOMe Homologous aldehyde

This table presents theoretical applications of known chemical reactions for the modification of the target compound.

The propanone backbone of this compound is prochiral at the C1 and C3 positions. The introduction of stereocenters can lead to enantiomerically pure compounds, which often exhibit different biological activities and metabolic profiles.

Stereoselective reduction of the ketone at C2 to a hydroxyl group would create a chiral center. This can be achieved using chiral reducing agents such as those derived from borohydrides modified with chiral ligands, or through enzymatic reduction. The resulting chiral alcohol can then be re-oxidized to the ketone if desired, or used as a precursor for further modifications.

Asymmetric alkylation of the enolate of this compound using a chiral auxiliary is another powerful strategy to introduce a stereocenter at the C1 position. The use of chiral imines or amides derived from the ketone can direct the stereoselective addition of alkyl groups. mdpi.com

Furthermore, stereoselective aldol (B89426) reactions with a suitable aldehyde could introduce a β-hydroxy ketone moiety with control over the stereochemistry at two new chiral centers.

Table 2: Strategies for Introducing Stereocenters

Method Target Position Key Reagents/Approach Resulting Moiety
Asymmetric Reduction C2 Chiral borohydride (B1222165) reagents (e.g., CBS catalyst), or ketoreductases Chiral secondary alcohol
Asymmetric Alkylation C1 Chiral auxiliary (e.g., Evans auxiliary), LDA, R-X α-Chiral ketone

This table outlines potential synthetic routes based on established stereoselective methods.

Derivatization and Substitution Patterns on the Phenoxy Moiety

The phenoxy ring is a prime site for modification to alter electronic properties, lipophilicity, and potential for hydrogen bonding or other interactions.

The 4-trifluoromethoxyphenoxy ring is activated towards electrophilic aromatic substitution, with the trifluoromethoxy group being ortho-, para-directing. However, due to the para-substitution of the ether linkage, electrophilic attack is expected to occur at the positions ortho to the trifluoromethoxy group (C3 and C5).

Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent. Nitration and sulfonation are also feasible under controlled conditions to introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively. These modifications can significantly impact the electronic nature and solubility of the molecule.

Table 3: Potential Electrophilic Substitutions on the Phenoxy Ring

Reaction Reagent Expected Position of Substitution
Bromination NBS, CCl₄ C3 and/or C5
Chlorination NCS, CH₃COOH C3 and/or C5
Nitration HNO₃, H₂SO₄ C3 and/or C5

This table is based on general principles of electrophilic aromatic substitution.

One approach involves the synthesis of analogs where the 4-trifluoromethoxyphenoxy group is replaced by a heteroaryloxy group. For example, reacting a hydroxyl-substituted heterocycle (e.g., 4-hydroxypyridine) with a suitable precursor under Williamson ether synthesis conditions would yield the corresponding heteroaryl ether analog.

Alternatively, a heterocyclic ring can be built onto the existing phenoxy ring. For instance, functionalization of the phenoxy ring with an amino or carboxyl group can serve as a handle for the construction of various five- or six-membered heterocyclic systems, such as oxazoles, thiazoles, or pyrimidines. nih.gov The synthesis of phenoxy- or phenylamino-heterocyclic quinones has been described, providing a potential template for such modifications. nih.gov

Alterations to the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of the molecule, contributing significantly to its lipophilicity and metabolic stability. nih.gov Altering or replacing this group can have a profound impact on the compound's properties.

The -OCF₃ group is often considered a bioisostere of other functional groups. acs.orgnih.gov For instance, it can be replaced with a trifluoromethylthio (-SCF₃) group, which has similar electronic properties but different steric and lipophilic characteristics. Synthesis of such an analog would involve the corresponding thiophenol derivative.

Another strategy is to replace the trifluoromethoxy group with other fluorine-containing moieties, such as a difluoromethoxy (-OCHF₂) or a pentafluoroethoxy (-OC₂F₅) group, to fine-tune the electronic and lipophilic balance. nih.gov

Furthermore, non-fluorinated bioisosteres could be explored. For example, a cyano (-CN) or an isopropyl (-CH(CH₃)₂) group can sometimes mimic the steric and electronic properties of the trifluoromethoxy group. The synthesis of these analogs would start from the corresponding substituted phenols.

Table 4: Potential Bioisosteric Replacements for the Trifluoromethoxy Group

Replacement Group Rationale for Replacement
-SCF₃ Similar electronic properties, different lipophilicity and bond angles.
-OCHF₂ Reduced lipophilicity, potential for hydrogen bond donation.
-OC₂F₅ Increased lipophilicity and steric bulk.
-CN Similar size and linear geometry, electron-withdrawing.

This table provides examples of potential bioisosteric replacements based on principles of medicinal chemistry.

Replacement with Other Fluorinated Alkoxy Groups (e.g., Difluoromethoxy)

In medicinal chemistry and materials science, the substitution of a trifluoromethoxy (-OCF3) group with a difluoromethoxy (-OCHF2) group is a common strategy to alter a molecule's characteristics. nih.gov While both are fluorinated motifs, they impart distinct physicochemical properties. nih.gov The -OCF3 group is highly lipophilic and metabolically stable, but the -OCHF2 group, while still offering enhanced stability compared to non-fluorinated analogs, introduces a hydrogen atom that can participate in hydrogen bonding. mdpi.comnih.gov

The synthesis of analogs where the trifluoromethoxy group is replaced by a difluoromethoxy group often involves specialized reagents. For instance, the C–H difluoromethoxylation of aromatic precursors can be achieved using unique difluoromethoxylating reagents that generate the OCF2H radical under specific conditions, such as visible-light photoredox catalysis. nih.gov This allows for the direct installation of the -OCHF2 group onto the phenolic ring before the subsequent addition of the propanone side chain.

Table 1: Comparison of Fluorinated Alkoxy Groups

Property Trifluoromethoxy (-OCF3) Difluoromethoxy (-OCHF2)
Lipophilicity High Moderate to High
Hydrogen Bond Donor No Yes
Metabolic Stability Very High High

| Synthetic Access | Increasingly accessible | Requires specific reagents |

Investigation of Trifluoromethyl (CF3) Group Alternatives

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, valued for its high electronegativity, metabolic stability, and ability to act as a bioisostere for other groups like methyl or chloro groups. mdpi.comwikipedia.org However, research often explores alternatives to fine-tune properties or to investigate novel chemical space.

One such alternative is the pentafluorosulfanyl (SF5) group, which is more lipophilic and has a similar electronic profile to the -CF3 group. Other non-fluorinated isosteres, such as the cyano (-CN) or small alkyl groups, may also be investigated, although they produce more significant changes in the electronic and steric profile of the molecule. A statistical analysis of compound pairs where a methyl group (-CH3) was replaced by a trifluoromethyl group (-CF3) showed that while the substitution does not improve bioactivity on average, in specific cases, it can increase biological activity by an order of magnitude. acs.org The gains from such a substitution are often driven by electrostatic energy or solvation free energy. acs.org

Stereochemical Variations and Enantiomeric Studies of Related Chiral Scaffolds

While this compound itself is achiral, reduction of its ketone functional group to a hydroxyl group creates a chiral center, yielding 1-(4-Trifluoromethoxyphenoxy)-2-propanol. This and other related chiral structures are of significant interest. researchgate.netresearchgate.net The study of stereoisomers (enantiomers) is critical as different enantiomers can exhibit distinct biological activities and interactions. researchgate.net

Enantioselective Synthesis of Chiral Analogs

The synthesis of a single, desired enantiomer of a chiral molecule is known as enantioselective synthesis. researchgate.net For chiral alcohol analogs like 1-(4-Trifluoromethoxyphenoxy)-2-propanol, a primary method is the asymmetric hydrogenation of the parent ketone. This involves using a chiral catalyst, often a transition metal complex (like ruthenium) with a chiral ligand, to selectively produce one enantiomer over the other.

Another established method is the use of dynamic kinetic resolution (DKR). In this process, a racemic mixture of a chiral starting material is converted into a single enantiomer of the product. For example, the asymmetric hydrogenation of racemic α-aryloxy aldehydes using specific ruthenium catalysts can produce enantiomerically enriched β-aryloxy primary alcohols.

Investigation of Chiral Recognition and Interactions at a Chemical Level

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This is a fundamental principle in many biological systems and in analytical techniques like chiral chromatography. For analogs of this compound, the different spatial arrangements of the substituents around the chiral center can lead to varying binding affinities with chiral receptors or stationary phases.

Research into chiral, fluorine-containing drugs shows that achieving enantiomeric purity is crucial, as one enantiomer may be potent and beneficial while the other could be inactive or cause adverse effects. researchgate.netucj.org.ua The study of these interactions often involves techniques like NMR spectroscopy with chiral solvating agents or high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate and analyze the enantiomers. researchgate.net

Structure-Reactivity and Structure-Function Relationship Studies (Chemical/Mechanistic Focus)

Impact of Structural Modifications on Chemical Stability

The chemical stability of a molecule is influenced by the strength of its covalent bonds and its susceptibility to various degradation pathways. The introduction of fluorine-containing groups like trifluoromethoxy often enhances metabolic and chemical stability. mdpi.comnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, making groups like -CF3 and -OCF3 highly resistant to metabolic oxidation. mdpi.com

Studies have shown that the trifluoromethoxy group is generally stable under a range of acidic and basic conditions. rsc.org The introduction of a trifluoromethyl group can also confer a shielding effect due to its bulkiness and hydrophobicity, which can protect nearby functional groups from chemical attack. nih.gov For instance, placing trifluoromethyl groups at positions ortho to carboxyl groups in metal-organic frameworks has been shown to significantly improve their chemical stability against water and acid. nih.gov This principle can be applied to the design of more robust organic molecules.

Table 2: List of Chemical Compounds

Compound Name
This compound
1-(4-Trifluoromethoxyphenoxy)-2-propanol
1-(4-Difluoromethoxyphenoxy)-2-propanone
Trifluoromethanesulfonic acid
Trifluoroacetic acid
Trifluoroethanol
Efavirenz
Fluoxetine
Celecoxib

Lack of Publicly Available Research Data Precludes Article Generation

A thorough investigation into the scientific literature reveals a significant gap in publicly accessible research concerning the chemical compound "this compound" and its derivatives. Specifically, no detailed studies or datasets were found that focus on the design, synthesis, and subsequent analysis of the photophysical and aggregation properties of analogs of this compound.

While general information exists on the impact of the trifluoromethoxy group on the photophysical properties of various unrelated molecular scaffolds and on the structure-property relationships of other ketone-containing compounds, this information is not directly applicable to the specific core structure of this compound. The unique electronic and steric environment of this particular molecule means that extrapolating data from other chemical classes would be scientifically unsound.

Consequently, without any foundational research on the synthesis of derivatives of this compound, and a subsequent lack of any experimental data on their photophysical characteristics (such as absorption and emission spectra, quantum yields) or their aggregation behavior (such as aggregation-induced emission), it is not possible to generate the requested scientific article. The required sections on the influence of substituents and structure-aggregation relationships cannot be addressed without this fundamental data.

Therefore, the generation of the requested article, with its specific outline and data requirements, cannot be fulfilled at this time due to the absence of the necessary scientific research and data in the public domain.

Table of Mentioned Compounds

Advanced Applications in Chemical Research

Role as Versatile Intermediates in Complex Organic Synthesis

In the field of organic synthesis, the strategic value of an intermediate is determined by its ability to participate in diverse chemical transformations to construct more complex molecular architectures. 1-(4-Trifluoromethoxyphenoxy)-2-propanone exemplifies such a versatile intermediate due to the reactivity of its ketone carbonyl group, which acts as a synthetic handle for carbon-carbon and carbon-heteroatom bond formations.

The propanone moiety of the molecule is a key reactive site that allows for its use as a foundational building block in the assembly of polyfunctional molecules. The carbonyl group can undergo a wide array of well-established organic reactions, enabling the introduction of new functional groups and the extension of the carbon skeleton. This versatility allows chemists to systematically build molecular complexity.

Key transformations involving the ketone group include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily reacts with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reductive Amination: In the presence of a reducing agent and an amine, the ketone can be converted into a secondary or tertiary amine, a crucial transformation for synthesizing nitrogen-containing compounds.

Aldol (B89426) and Claisen Condensations: The α-protons adjacent to the carbonyl group are acidic and can be removed to form an enolate, which can then act as a nucleophile in condensation reactions to form larger, more complex structures.

Wittig Reaction: Reaction with a phosphorus ylide can convert the ketone into an alkene, providing a method for carbon-carbon double bond formation.

These reactions demonstrate the compound's capacity to serve as a linchpin in synthetic pathways, connecting different molecular fragments and introducing diverse functionalities.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents Functional Group Formed
Reductive Amination R-NH₂, NaBH₃CN Amine
Grignard Reaction R-MgBr, H₃O⁺ Tertiary Alcohol
Wittig Reaction Ph₃P=CHR Alkene
Aldol Condensation Base, Aldehyde/Ketone β-Hydroxy Ketone

Precursors for Advanced Pharmaceutical Intermediates

The trifluoromethoxyphenoxy motif is a recognized pharmacophore found in several modern therapeutic agents. The compound this compound is a logical precursor for constructing more elaborate intermediates required for the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its role in the synthesis of Delamanid, a drug used for treating multidrug-resistant tuberculosis. newdrugapprovals.orgnih.gov

The synthesis of Delamanid involves a key intermediate, 4-[4-(4-Trifluoromethoxyphenoxy)piperidin-1-yl]phenol. newdrugapprovals.orggoogle.compharmaffiliates.com The construction of this advanced intermediate relies on building blocks that contain the essential 4-trifluoromethoxyphenoxy group. A starting material like this compound provides this core structure, upon which the piperidine (B6355638) ring and other functionalities can be assembled through multi-step synthetic sequences, often involving reactions like reductive amination. The presence of the trifluoromethoxy group is critical for the biological activity of the final drug molecule. nih.gov Delamanid's chemical name is (2R)-2-methyl-6-nitro-2-{[4-(4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl)phenoxy]methyl}-2,3-dihydroimidazo[2,1-b]oxazole. cas.org

Application as Probes in Mechanistic Biochemical Pathway Studies

Understanding the intricate mechanisms of biochemical pathways is a fundamental goal of chemical biology. Specially designed molecules, or "probes," are essential tools for these investigations. The structural framework of this compound makes it a suitable starting point for the synthesis of such probes.

The ultimate utility of a chemical probe is defined by its interaction with biological macromolecules like enzymes or proteins. Intermediates containing the 4-trifluoromethoxyphenoxy group are integral to building molecules that can investigate these interactions.

For instance, the drug Delamanid, synthesized from precursors bearing this group, functions by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. nih.govnih.gov Delamanid is a prodrug that requires activation by the mycobacterial F420 coenzyme system, which includes the nitroreductase enzyme Rv3547. nih.govnih.gov The activated form of the drug then interferes with the production of methoxymycolic and ketomycolic acid. nih.gov The study of how Delamanid interacts with the F420 system and inhibits downstream enzymes provides a clear example of a molecule, derived from this chemical class, being used to probe a specific and vital bacterial pathway at a molecular level.

Exploration in Materials Science and Functional Molecule Development

The unique electronic properties conferred by the trifluoromethoxy (-OCF₃) group make it an attractive substituent in the design of functional materials. This group is strongly electron-withdrawing and lipophilic, which can be used to tune the photophysical, electronic, and solubility properties of larger molecular systems.

Phthalocyanines (Pcs) are large, aromatic macrocycles that have been extensively studied for applications in areas such as photosensitizers, chemical sensors, and molecular electronics due to their intense absorption in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov The properties of phthalocyanines can be finely tuned by attaching substituents to their periphery.

Research has demonstrated the synthesis of novel phthalocyanine (B1677752) systems bearing 4-(trifluoromethoxy)phenoxy groups. researchgate.net In these syntheses, a precursor molecule containing the 4-(trifluoromethoxy)phenoxy moiety is first prepared and then undergoes a cyclotetramerization reaction, often in the presence of a metal salt, to form the final metal-complexed phthalocyanine. researchgate.net The incorporation of these fluorinated groups can influence the resulting material's aggregation behavior, solubility in organic solvents, and photophysical properties such as fluorescence and singlet oxygen generation. researchgate.netnih.gov The study of these novel phthalocyanines contributes to the development of new functional materials with tailored optical and electronic characteristics.

Table 2: Examples of Phthalocyanine Systems with Trifluoromethoxy-Containing Substituents

Phthalocyanine Type Central Metal Ion Substituent Group Application Area of Study Reference
Tetra-substituted Phthalocyanine Cu(II), Pd(II), Metal-free (H₂) 4-(Trifluoromethoxy)phenoxy Photophysical Properties, Aggregation Behavior researchgate.net
Octa-substituted Phthalocyanine Zn(II), Co(II), Cu(II) 4-(Trifluoromethoxy)phenoxy Photophysical Properties, Solvent Effects researchgate.net
P(V) Phthalocyanine Phosphorus(V) Phenoxy, Butoxy Singlet Oxygen Generation, Photostability nih.gov

Incorporation into Phthalocyanine Systems for Photophysical Studies

Utilization in Analytical Method Development for Complex Matrices (Non-Clinical)

The development of robust analytical methods is crucial for the detection and quantification of chemical compounds in various non-clinical complex matrices, such as environmental or industrial samples. There are no published analytical methods that have been specifically developed or validated for the detection or quantification of This compound in any complex non-clinical matrix.

Future Research Directions and Challenges

Development of More Efficient, Sustainable, and Green Synthetic Routes

Future research will likely focus on:

Catalytic Methods: Developing novel catalytic systems, potentially using earth-abundant metals or organocatalysts, for the key bond-forming reactions. This includes the ether linkage and the formation of the propanone side chain.

Flow Chemistry: Implementing continuous flow processes for the synthesis. scbt.com Flow chemistry can offer improved safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or intermediates. scbt.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Green Solvents: Investigating the use of greener and more sustainable solvent systems to replace traditional volatile organic compounds.

Synthetic StrategyPotential Advantages
Catalytic Etherification Reduced reliance on stoichiometric reagents, milder reaction conditions.
Flow Synthesis Enhanced safety, improved scalability, and better reaction control.
One-Pot Reactions Increased efficiency by reducing the number of work-up and purification steps.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of 1-(4-trifluoromethoxyphenoxy)-2-propanone is dictated by the interplay of the ketone carbonyl group, the adjacent methylene (B1212753) group, the ether linkage, and the electron-withdrawing trifluoromethoxy group on the aromatic ring. A deeper understanding of its reactivity is crucial for its use as a building block in more complex molecules.

Future research directions include:

Enolate Chemistry: Investigating the generation and reaction of the enolate of this compound. This could open up a wide range of C-C bond-forming reactions to create more complex derivatives.

Reactions at the Carbonyl Group: Exploring reductions, reductive aminations, and additions of various nucleophiles to the ketone functionality to generate a diverse set of derivatives.

Transformations of the Trifluoromethoxy Group: While generally stable, exploring conditions under which the -OCF3 group might participate in or direct reactions would be a novel area of study. Recent studies have shown unprecedented O-trifluoromethylation of ketones, which could be a relevant area of exploration for novel reactivity patterns. sigmaaldrich.com

Integration of Advanced Computational Techniques for Rational Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For a molecule like this compound, computational methods can be invaluable.

Key areas for the application of computational techniques include:

Conformational Analysis: Predicting the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with biological targets or its packing in materials.

Reaction Mechanism Studies: Using quantum chemical calculations to elucidate the mechanisms of known and potential new reactions, which can help in optimizing reaction conditions.

Prediction of Physicochemical Properties: Calculating properties such as lipophilicity, electronic distribution, and spectral data to guide the design of analogs with desired characteristics.

Virtual Screening: In the context of developing analogs for specific applications, computational docking and screening can be used to predict the binding of derivatives to target proteins.

Expanding the Scope of Analog Development for Specific Chemical and Materials Science Applications

The structural features of this compound make it an interesting scaffold for the development of new chemicals and materials. The trifluoromethoxy group is particularly valuable in the design of liquid crystals, polymers, and agrochemicals due to its unique electronic properties and metabolic stability.

Future research should focus on the systematic development of analogs by modifying different parts of the molecule:

Aromatic Ring Substitution: Introducing other substituents onto the phenyl ring to modulate the electronic properties and steric profile of the molecule.

Modification of the Ketone Side Chain: Replacing the methyl group with other alkyl or aryl groups, or extending the carbon chain, to create a library of related ketones.

Replacement of the Ether Linkage: Investigating the synthesis and properties of analogs where the ether oxygen is replaced by sulfur, nitrogen, or a carbon linker.

The development of such analogs could lead to new compounds with applications as:

Monomers for Fluorinated Polymers: The trifluoromethoxy group can impart desirable properties such as thermal stability and low surface energy to polymers.

Scaffolds for Agrochemicals: The phenoxy ether motif is common in herbicides and fungicides, and the trifluoromethoxy group can enhance their efficacy.

Building Blocks for Medicinal Chemistry: This compound could serve as a starting material for the synthesis of more complex drug candidates.

Addressing Stereocontrol and Enantioselective Synthesis Challenges in Complex Derivatives

When the core structure of this compound is elaborated into more complex molecules, the creation of stereocenters often becomes a critical issue. For example, reduction of the ketone or aldol-type reactions will generate a chiral center. The ability to control the stereochemistry of these new centers is paramount, especially for biological applications where different enantiomers can have vastly different activities.

Key challenges and research opportunities in this area include:

Asymmetric Reduction of the Ketone: Developing highly enantioselective catalysts for the reduction of the carbonyl group to produce chiral alcohols.

Stereoselective Enolate Reactions: Controlling the stereochemical outcome of reactions involving the enolate of this compound and its derivatives. This includes diastereoselective and enantioselective aldol (B89426), Michael, and alkylation reactions.

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of trifluoromethyl-containing compounds is a significant and ongoing area of research. Applying these methods to the synthesis of derivatives of this compound would be a valuable endeavor.

Stereochemical ChallengePotential Approach
Asymmetric Ketone Reduction Use of chiral catalysts (e.g., Noyori-type catalysts) or enzymes.
Diastereoselective Aldol Reactions Employing chiral auxiliaries or substrate-controlled methods.
Enantioselective C-C Bond Formation Development of novel organocatalytic or transition-metal-catalyzed methods.

Q & A

Q. What are the established synthetic routes for 1-(4-Trifluoromethoxyphenoxy)-2-propanone, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, where a phenoxide derivative (e.g., 4-trifluoromethoxyphenol) reacts with a propanone precursor (e.g., chloroacetone or bromoacetone). Key parameters include:
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the phenoxide ion .
  • Temperature : Optimized between 60–80°C to balance reaction rate and by-product formation .
    Yields are influenced by stoichiometric ratios (phenol:propanone precursor ≥ 1:1.2) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm, doublets for para-substitution) and methyl ketone protons (δ 2.1–2.3 ppm) .
  • ¹³C NMR : Confirm carbonyl (δ ~205 ppm) and trifluoromethoxy (δ ~120 ppm, split due to J-coupling with fluorine) groups .
  • GC-MS : Use electron ionization (EI) to detect molecular ion peaks (e.g., m/z 248 for C₁₀H₉F₃O₃) and fragmentation patterns (e.g., loss of COCH₃) .
  • IR Spectroscopy : Validate ketone C=O stretch (~1700 cm⁻¹) and C-O-C (phenoxy) vibrations (~1250 cm⁻¹) .

Q. What are the stability considerations for this compound under various storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition observed above 150°C; store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The trifluoromethoxy group is susceptible to hydrolysis under strongly acidic/basic conditions (pH < 2 or > 10). Use neutral buffers in aqueous experiments .
  • Moisture Control : Store in desiccators with silica gel to avoid hydration of the ketone moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic substitution reactions. Focus on Fukui indices to identify electrophilic centers (e.g., carbonyl carbon) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics using GROMACS. Compare with experimental yields to validate models .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on hydrogen bonding with the trifluoromethoxy group .

Q. What strategies are recommended for resolving discrepancies in reported reaction yields or by-product formation during synthesis?

  • Methodological Answer :
  • Parameter Screening : Systematically vary temperature, solvent, and catalyst using a Design of Experiments (DoE) approach. For example, fractional factorial designs can isolate critical factors .
  • By-Product Analysis : Employ LC-MS to identify impurities (e.g., diaryl ethers from competing Ullmann coupling) and adjust reaction conditions to suppress them .
  • Isotopic Labeling : Use ¹⁸O-labeled phenoxide to trace oxygen incorporation in the product, distinguishing desired substitution from side reactions .

Q. What are the mechanisms of nucleophilic substitution reactions involving the trifluoromethoxy group, and how do solvent polarity and catalysts affect these reactions?

  • Methodological Answer :
  • Mechanistic Pathways :
  • SN2 : Dominant in polar aprotic solvents (e.g., DMF), where the phenoxide acts as a strong nucleophile attacking the α-carbon of the propanone .
  • Radical Pathways : Initiated by light or peroxides in non-polar solvents (e.g., toluene), leading to homolytic cleavage of C-O bonds .
  • Solvent Effects : Higher polarity increases nucleophilicity but may stabilize intermediates, slowing reaction rates. Balance via solvent mixtures (e.g., DMF/THF) .
  • Catalytic Enhancement : Transition metals (e.g., CuI) accelerate aryl-oxygen bond formation in Ullmann-type coupling, reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method with HPLC quantification. For example, measure solubility in water (likely < 0.1 mg/mL) vs. DCM (> 50 mg/mL) .
  • Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict miscibility. The compound’s high δD (~18 MPa¹/²) aligns with chloroform and DCM .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 3–10). The ketone group may protonate under acidic conditions, enhancing water solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.